molecular formula C15H12N2O2 B11863050 4(3H)-Quinazolinone, 2-methoxy-3-phenyl- CAS No. 640272-65-7

4(3H)-Quinazolinone, 2-methoxy-3-phenyl-

Cat. No.: B11863050
CAS No.: 640272-65-7
M. Wt: 252.27 g/mol
InChI Key: YAMCZACBLMCXGZ-UHFFFAOYSA-N
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Description

2-Methoxy-3-phenylquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. This compound features a quinazolinone core with a methoxy group at the 2-position and a phenyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-3-phenylquinazolin-4(3H)-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones. One common method involves the reaction of 2-aminobenzoic acid with benzaldehyde in the presence of a catalyst such as acetic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the quinazolinone ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the quinazolinone ring can be reduced to form a hydroxyl group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of 2-hydroxy-3-phenylquinazolin-4(3H)-one.

    Reduction: Formation of 2-methoxy-3-phenylquinazolin-4-ol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyquinazolin-4(3H)-one: Lacks the phenyl group at the 3-position.

    3-Phenylquinazolin-4(3H)-one: Lacks the methoxy group at the 2-position.

    2-Hydroxy-3-phenylquinazolin-4(3H)-one: Has a hydroxyl group instead of a methoxy group at the 2-position.

Uniqueness

2-Methoxy-3-phenylquinazolin-4(3H)-one is unique due to the presence of both the methoxy and phenyl groups, which contribute to its distinct chemical properties and biological activities. The combination of these functional groups enhances its potential for various applications compared to similar compounds.

Properties

CAS No.

640272-65-7

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

2-methoxy-3-phenylquinazolin-4-one

InChI

InChI=1S/C15H12N2O2/c1-19-15-16-13-10-6-5-9-12(13)14(18)17(15)11-7-3-2-4-8-11/h2-10H,1H3

InChI Key

YAMCZACBLMCXGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3

Origin of Product

United States

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